ACT-335827
ACT-335827
ACT-335827 is a potent and selective orexin OX1 receptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
1354039-86-3
VCID:
VC0517141
InChI:
InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1
SMILES:
CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC
Molecular Formula:
C31H38N2O5
Molecular Weight:
518.65
ACT-335827
CAS No.: 1354039-86-3
Inhibitors
VCID: VC0517141
Molecular Formula: C31H38N2O5
Molecular Weight: 518.65
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1354039-86-3 |
---|---|
Product Name | ACT-335827 |
Molecular Formula | C31H38N2O5 |
Molecular Weight | 518.65 |
IUPAC Name | (2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide |
Standard InChI | InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1 |
Standard InChIKey | HXHOBPVRRPCTLG-SETSBSEESA-N |
SMILES | CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC |
Appearance | Solid powder |
Description | ACT-335827 is a potent and selective orexin OX1 receptor antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ACT-335827; ACT 335827; ACT335827; |
Reference | 1: Beig MI, Dampney BW, Carrive P. Both Ox1r and Ox2r orexin receptors contribute to the cardiovascular and locomotor components of the novelty stress response in the rat. Neuropharmacology. 2015 Feb;89:146-56. doi: 10.1016/j.neuropharm.2014.09.012. Epub 2014 Sep 17. PubMed PMID: 25239810. 2: Merlo Pich E, Melotto S. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use. Front Neurosci. 2014 Feb 13;8:26. doi: 10.3389/fnins.2014.00026. eCollection 2014. Review. PubMed PMID: 24592206; PubMed Central PMCID: PMC3923148. 3: Steiner MA, Sciarretta C, Pasquali A, Jenck F. The selective orexin receptor 1 antagonist ACT-335827 in a rat model of diet-induced obesity associated with metabolic syndrome. Front Pharmacol. 2013 Dec 30;4:165. doi: 10.3389/fphar.2013.00165. eCollection 2013. PubMed PMID: 24416020; PubMed Central PMCID: PMC3874552. 4: Steiner MA, Gatfield J, Brisbare-Roch C, Dietrich H, Treiber A, Jenck F, Boss C. Discovery and characterization of ACT-335827, an orally available, brain penetrant orexin receptor type 1 selective antagonist. ChemMedChem. 2013 Jun;8(6):898-903. doi: 10.1002/cmdc.201300003. Epub 2013 Apr 15. PubMed PMID: 23589487. |
PubChem Compound | 54765113 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume